molecular formula C17H14N2O3 B11838729 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid

8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11838729
M. Wt: 294.30 g/mol
InChI Key: FTVLJDYYOJYMSG-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is a high-value cinnoline derivative offered for research and development purposes. This compound is primarily utilized in the field of medicinal chemistry and pharmaceutical research as a key synthetic intermediate . Compounds featuring the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core are known for their broad spectrum of biological activities and are frequently explored in the development of novel therapeutic agents . The specific substitution pattern on the cinnoline core, including the 8-methyl group and the 6-(m-tolyl) moiety, is designed to enhance binding affinity to biological targets and modulate physicochemical properties, making it a versatile precursor for further chemical modifications . Researchers leverage this compound in designing and synthesizing new molecules with potential applications, particularly as inhibitors of critical bacterial enzymes like DNA gyrase and topoisomerase IV . Its structure is closely related to quinoline-based pharmacological agents, suggesting significant potential for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

8-methyl-6-(3-methylphenyl)-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C17H14N2O3/c1-9-4-3-5-11(6-9)12-7-10(2)14-13(8-12)16(20)15(17(21)22)19-18-14/h3-8H,1-2H3,(H,18,20)(H,21,22)

InChI Key

FTVLJDYYOJYMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C(=C2)C)NN=C(C3=O)C(=O)O

Origin of Product

United States

Biological Activity

8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 36991-83-0) is a synthetic compound belonging to the class of dihydrocinnoline derivatives. Its unique structure contributes to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.

The molecular formula of 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is C17H14N2O3C_{17}H_{14}N_{2}O_{3} with a molecular weight of approximately 294.31 g/mol. The compound features a dihydrocinnoline core, which is known for its diverse biological activities.

PropertyValue
CAS Number36991-83-0
Molecular FormulaC₁₇H₁₄N₂O₃
Molecular Weight294.31 g/mol
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have indicated that 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:
In a study conducted by Zhang et al., it was found that treatment with 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid significantly decreased levels of inflammatory markers in a mouse model of acute inflammation. Histological analysis revealed reduced edema and infiltration of inflammatory cells in treated tissues compared to untreated controls.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary results indicate that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cinnoline-3-carboxylic acids are heavily influenced by substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Core Structure Key Properties Biological Activity
Target Compound 8-Methyl, 6-(m-tolyl) Cinnoline High lipophilicity (logP ~2.8*), moderate solubility in polar solvents Antibacterial (quinolone-like)
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 6-Chloro Cinnoline Increased electronegativity, lower logP (~2.1*) Antimicrobial activity
8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 8-Methoxy Cinnoline Enhanced solubility (due to H-bonding), logP ~1.9* Antipyretic potential
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-Iodo, 8-Methyl Quinoline Similar substituents but single nitrogen core; logP ~3.0* Broad-spectrum antibacterial
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-(4-Methoxybenzyl) Quinoline Bulky aromatic substituent; logP ~2.5* Unreported, likely reduced activity due to steric hindrance

Notes:

  • Cinnoline vs.
  • Substituent Impact :
    • 6-Position : The m-tolyl group in the target compound provides greater steric bulk and lipophilicity than chloro or iodo substituents, which may enhance penetration through bacterial membranes but reduce solubility .
    • 8-Position : Methyl substituents improve metabolic stability compared to methoxy groups, which are prone to demethylation .

Pharmacological and Toxicological Profiles

  • Antibacterial Activity: The target compound’s m-tolyl group may broaden activity against Gram-positive bacteria, similar to quinolones with bulky C-7 substituents .
  • Lipophilicity and Toxicity: Higher logP values (e.g., ~2.8 for the target vs.
  • pKa and Solubility : The carboxylic acid group (pKa ~5.5) ensures ionization at physiological pH, improving solubility and renal excretion .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound (CAS No.) Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)*
8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid C₁₇H₁₄N₂O₃ 294.31 ~2.8 0.15
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (90272-08-5) C₉H₅ClN₂O₃ 224.60 ~2.1 0.35
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (773865-48-8) C₁₁H₉IN₂O₃ 344.11 ~3.0 0.10

*Estimated values based on structural analogues .

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction serves as the foundational step for synthesizing the dihydrocinnoline scaffold. This method involves cyclizing an aniline derivative with a β-keto ester or malonate under acidic conditions. For 8-methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid, the precursor diethyl 2-((o-tolylamino)methylene)malonate undergoes thermal cyclization in diphenyl ether at 250°C under microwave irradiation. This step forms the quinoline intermediate, which is subsequently oxidized to yield the dihydrocinnoline core.

Reaction Conditions:

  • Catalyst: 2-Chlorobenzoic acid (0.1 equiv)

  • Solvent: Diphenyl ether

  • Temperature: 250°C (microwave-assisted)

  • Yield: 70–77%

The regioselectivity of the cyclization is influenced by the electron-donating methyl group at the ortho position, directing the formation of the 6-(m-tolyl) substituent.

Diazonium Salt Cyclization

An alternative route involves diazotization of aniline derivatives followed by cyclization with diethyl malonate. For example, phenyl diazonium chloride reacts with diethyl malonate in ethanol to form a malonate intermediate, which undergoes cyclization in the presence of titanium tetrachloride (TiCl₄) to yield the cinnoline core. This method is less favored due to lower yields (50–60%) and stringent handling requirements for diazonium salts.

Functionalization of the Cinnoline Core

Introduction of the m-Tolyl Group

The m-tolyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling using a boronic acid derivative. The quinoline intermediate ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is reacted with m-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in dioxane/water (4:1).

Optimized Parameters:

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄

  • Temperature: 90°C (reflux)

  • Yield: 65–72%

Chromatographic purification (silica gel, hexane/ethyl acetate) is critical to isolate the coupled product from homo-coupling byproducts.

Carboxylic Acid Derivatization

The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol. For instance, ethyl 8-methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylate is refluxed with 2M NaOH at 100°C for 4 hours, followed by acidification with HCl to precipitate the final product.

Key Data:

  • Reaction Time: 4 hours

  • Yield: 85–90%

  • Purity: ≥95% (HPLC)

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating. For example, cyclization in diphenyl ether under microwave irradiation completes in 2 hours versus 12 hours with traditional reflux. Polar aprotic solvents like DMF enhance hydrazide formation during intermediate steps, achieving 80% yields for carbohydrazide derivatives.

Catalytic Systems

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1670 cm⁻¹ (C=O stretch), 3273 cm⁻¹ (N-H stretch)

  • LC-MS (ESI): m/z 294.3 [M+H]⁺ (C₁₇H₁₄N₂O₃)

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.78–7.32 (m, 4H, m-tolyl), 2.41 (s, 3H, CH₃)

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) confirms ≥95% purity, with a retention time of 6.8 minutes.

Industrial-Scale Production

Batch Process Design

A typical pilot-scale synthesis involves:

  • Cyclization: 10 kg of diethyl malonate precursor in diphenyl ether (100 L reactor, microwave-assisted).

  • Coupling: 8 kg of quinoline intermediate with m-tolylboronic acid (Pd catalyst, 50 L reactor).

  • Hydrolysis: 12 kg of ester intermediate in 2M NaOH (100 L reactor).

Total Yield: 58% (7 kg final product).

Cost Analysis

Raw material costs dominate production expenses:

  • m-Tolylboronic acid: $420/kg

  • Pd(OAc)₂: $1,200/kg

  • Total Cost per Gram: $1,186–$1,424 (research-grade)

Applications in Medicinal Chemistry

The carboxylic acid moiety enables further derivatization into bioactive analogs. For example, coupling with adamantane amines produces cannabinoid receptor ligands (Ki = 119 nM for CB2). Hydrazide derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Cyclization often requires reflux (e.g., 80–100°C in THF or DMF) to ensure complete conversion .
  • Catalysts : Chiral amines or magnesium methylate improve regioselectivity for substituent placement .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate intermediates .

Q. Yield Optimization :

  • Lowering reaction temperatures during sensitive steps (e.g., Boc deprotection) minimizes side reactions .
  • Solvent polarity adjustments (e.g., switching from THF to DMF) enhance solubility of aromatic intermediates .

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) when characterizing this compound?

Methodological Answer:
Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. To address this:

Dynamic NMR Analysis : Perform variable-temperature NMR to detect rotational barriers in the m-tolyl or methyl groups, which may explain peak splitting inconsistencies .

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the lowest-energy conformer .

XRD Refinement : Use high-resolution XRD data to confirm bond angles and torsional strains. For example, the dihedral angle between the cinnoline core and m-tolyl group affects NMR coupling constants .

Case Study : A related quinoline derivative showed a 0.1 Å discrepancy in carbonyl bond lengths between XRD and DFT models, resolved by accounting for crystal lattice hydrogen bonding .

(Advanced) What strategies optimize regioselectivity in introducing the m-tolyl group during synthesis?

Methodological Answer:
Regioselectivity challenges arise due to competing substitution patterns. Effective strategies include:

Directed Ortho-Metalation : Use a directing group (e.g., amides) on the cinnoline core to guide m-tolyl placement via palladium-catalyzed C–H activation .

Protection/Deprotection : Temporarily block reactive sites (e.g., with Boc groups) to favor coupling at the desired position .

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution over para .

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